7-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family, which is characterized by its bicyclic structure containing two nitrogen atoms. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The molecular formula of 7-methoxyquinoxalin-2(1H)-one is C_10H_8N_2O, and it features a methoxy group at the 7-position of the quinoxaline ring.
7-Methoxyquinoxalin-2(1H)-one can be synthesized through various chemical reactions involving quinoxaline derivatives. It is classified under the category of bioactive compounds, particularly in the realm of pharmaceutical chemistry, owing to its diverse pharmacological activities. The compound is also noted for its structural similarity to other biologically active quinoxaline derivatives.
The synthesis of 7-methoxyquinoxalin-2(1H)-one typically involves several key steps:
For example, one synthetic route described involves treating 2,3-dichloroquinoxaline with sodium methoxide in THF, followed by subsequent reactions with nitrile groups and acylation steps to yield various derivatives, including 7-methoxyquinoxalin-2(1H)-one .
7-Methoxyquinoxalin-2(1H)-one can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are crucial for modifying the compound's structure to explore its pharmacological potential .
The mechanism of action for 7-methoxyquinoxalin-2(1H)-one largely depends on its biological target interactions. Preliminary studies suggest that it may act on specific receptors or enzymes involved in disease pathways:
Data from pharmacological evaluations indicate that modifications on the quinoxaline core can significantly enhance or reduce its activity against specific biological targets .
7-Methoxyquinoxalin-2(1H)-one exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for synthesis and application in biological assays .
The applications of 7-methoxyquinoxalin-2(1H)-one span various scientific domains:
Quinoxaline derivatives constitute a privileged class of nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazine ring system. This scaffold has evolved into a cornerstone of medicinal chemistry due to its structural versatility and broad-spectrum bioactivity. Historically, quinoxaline-based compounds emerged as significant therapeutic agents with the discovery of natural antibiotics like echinomycin, a quinoxaline alkaloid acting as a DNA bis-intercalator [4]. The synthetic flexibility of the quinoxaline core enables strategic modifications at multiple positions (C2, C3, C6, C7), facilitating the development of targeted pharmacophores. For instance, the antiviral drug Glecaprevir incorporates a quinoxaline moiety critical for hepatitis C virus (HCV) NS3/4A protease inhibition, validating this scaffold’s clinical relevance [4]. Recent drug discovery efforts leverage quinoxaline’s planar polyaromatic structure for designing enzyme inhibitors, DNA binders, and receptor antagonists. During the COVID-19 pandemic, computational screening identified quinoxaline derivatives as potential SARS-CoV-2 main protease (Mpro) inhibitors, highlighting their continued importance in antiviral research [4] [8]. The scaffold’s intrinsic fluorescence further enables applications in biochemical sensing and cellular imaging.
Table 1: Evolution of Clinically Significant Quinoxaline Derivatives
Compound | Therapeutic Application | Key Structural Features | Mechanistic Insights |
---|---|---|---|
Echinomycin | Antibiotic (DNA intercalator) | Quinoxaline-2-carboxamide dimer | Bis-intercalation into DNA duplexes |
Glecaprevir | Antiviral (HCV protease inhibitor) | P2-quinoxaline macrocycle | Reversible covalent inhibition of NS3/4A protease |
AG-1295 | Tyrosine kinase inhibitor (PDGFR) | 2,3-Disubstituted quinoxaline | Competitive ATP binding |
7-Methoxyquinoxalin-2(1H)-one (CAS: 55687-30-4; molecular formula: C9H8N2O2) exemplifies a structurally optimized quinoxalinone derivative with distinct physicochemical and pharmacological advantages. Its core structure features a lactam at C2 (conferring hydrogen-bonding capacity), a methoxy group at C7 (enhancing electron density and steric guidance), and a non-substituted N1 position (enabling tautomerization) [3] [6]. The methoxy group’s ortho-position relative to the lactam nitrogen creates a hydrogen-bond acceptor-donor-acceptor (ADA) pharmacophore, crucial for biomolecular recognition. Compared to simpler analogs like 2-methylquinoxaline (CAS: 7251-61-8) or 7-methylquinoxalin-2(1H)-one (CAS: 5762-65-2), the 7-methoxy substitution significantly alters electronic distribution, evidenced by:
Despite promising attributes, 7-methoxyquinoxalin-2(1H)-one faces underexplored therapeutic areas and mechanistic limitations:
Table 2: Critical Research Gaps for 7-Methoxyquinoxalin-2(1H)-one
Research Gap | Current Limitation | Potential Research Direction |
---|---|---|
Antiviral Mechanism | Limited data against respiratory viruses | Screening for SARS-CoV-2 PLpro/Mpro inhibition |
Kinase Selectivity | Unprofiled against CDK/Pim kinases | Computational docking and enzymatic assays for CDK2/Pim-1 |
Antibacterial Spectrum | Ineffective against Gram-negative bacteria | Hybridization with membrane-disrupting motifs |
Bioavailability Optimization | Unmodified scaffold has moderate solubility | C3-derivatization to enhance water solubility |
Synthetic accessibility remains a strength: 7-methoxyquinoxalin-2(1H)-one is commercially available (e.g., 100 mg, >98% purity) [3], facilitating rapid lead optimization. However, in vivo pharmacokinetic studies and target engagement validation represent unmet needs essential for advancing this scaffold into clinical candidates.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7